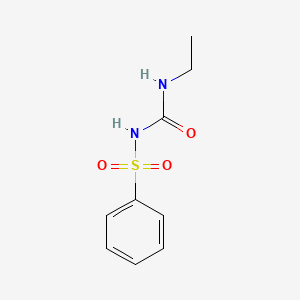
N-(Ethylcarbamoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethylcarbamoyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Ethylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives with amine groups.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Ethylcarbamoyl)benzenesulfonamide has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of N-(Ethylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound disrupts the regulation of pH in cells, leading to antiproliferative effects in cancer cells. The compound’s ability to induce apoptosis in cancer cells further contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-Benzenesulfonamide
- N-(Substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide
- Aryl thiazolone–benzenesulfonamides
Uniqueness
N-(Ethylcarbamoyl)benzenesulfonamide stands out due to its specific ethylcarbamoyl group, which imparts unique chemical properties and biological activities. Compared to other benzenesulfonamide derivatives, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
32324-41-7 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-ethylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-2-10-9(12)11-15(13,14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) |
InChI Key |
SQJCXVILJWTXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















